molecular formula C10H8BrFN2O B8314197 5-Bromo-6-ethoxy-8-fluoro-1,7-naphthyridine

5-Bromo-6-ethoxy-8-fluoro-1,7-naphthyridine

Cat. No.: B8314197
M. Wt: 271.09 g/mol
InChI Key: WRPQGHMIYJAOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-ethoxy-8-fluoro-1,7-naphthyridine is a useful research compound. Its molecular formula is C10H8BrFN2O and its molecular weight is 271.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BrFN2O

Molecular Weight

271.09 g/mol

IUPAC Name

5-bromo-6-ethoxy-8-fluoro-1,7-naphthyridine

InChI

InChI=1S/C10H8BrFN2O/c1-2-15-10-7(11)6-4-3-5-13-8(6)9(12)14-10/h3-5H,2H2,1H3

InChI Key

WRPQGHMIYJAOAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C(=N1)F)N=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask was added 5-bromo-6-ethoxy-1,7-naphthyridin-8-amine (500 mg, 1.86 mmol), followed by pyridine hydrogen fluoride (10 mL). The mixture was cooled to 0° C. and sodium nitrite (0.154 mg, 2.24 mmol) was added in portions. The mixture was slowly warmed to room temperature over a period of 3 h. The reaction was neutralized with saturated NaHCO3 and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated. The resultant residue was purified by silica gel to yield 5-bromo-6-ethoxy-8-fluoro-1,7-naphthyridine as a pale yellow solid (430 mg, 1.59 mmol, 85%). 1H NMR (400 MHz, CDCl3): δ ppm 8.87 (d, J=3.52 Hz, 1H), 8.42 (d, J=8.79 Hz, 1H), 7.65 (dd, J=8.13, 3.30 Hz, 1H), 4.55 (q, J=7.03 Hz, 2H), 1.49 (t, J=7.03 Hz, 3H). LC/MS m/z 273 [M+H].
Name
5-bromo-6-ethoxy-1,7-naphthyridin-8-amine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.154 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

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